molecular formula C16H16N4O B15120968 3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile

3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B15120968
M. Wt: 280.32 g/mol
InChI Key: KHVDZVLPQUILHY-UHFFFAOYSA-N
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Description

3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the pyridine rings via nucleophilic substitution reactions. The nitrile group is often introduced in the final step through a cyanation reaction. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and pyridine-containing molecules. Examples include:

  • 3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine
  • 3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carboxamide

Uniqueness

What sets 3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile apart is its unique combination of functional groups and structural features. The presence of both pyridine and pyrrolidine rings, along with the nitrile group, provides a versatile scaffold for further chemical modifications and potential biological activity.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

3-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C16H16N4O/c1-12-10-18-7-4-16(12)21-13-5-8-20(11-13)15-3-2-6-19-14(15)9-17/h2-4,6-7,10,13H,5,8,11H2,1H3

InChI Key

KHVDZVLPQUILHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=C(N=CC=C3)C#N

Origin of Product

United States

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